4-Ethylbicyclo[2.2.2]octan-1-ol

Lipophilicity Drug Design Physicochemical Property

This rigid 4-ethyl BCO alcohol (≥98% purity) offers a quantifiable 0.5-unit LogP advantage over its methyl analog, enabling precise lipophilicity tuning in hit-to-lead programs. The bridgehead hydroxyl permits immediate ester/ether linkage for materials science, while the ethyl substituent provides a patentable variant of the DPP-IV inhibitor scaffold. Procure the 98% grade to guarantee SAR fidelity; generic substitution risks property-mismatch and synthesis rerouting.

Molecular Formula C10H18O
Molecular Weight 154.25 g/mol
Cat. No. B12939839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethylbicyclo[2.2.2]octan-1-ol
Molecular FormulaC10H18O
Molecular Weight154.25 g/mol
Structural Identifiers
SMILESCCC12CCC(CC1)(CC2)O
InChIInChI=1S/C10H18O/c1-2-9-3-6-10(11,7-4-9)8-5-9/h11H,2-8H2,1H3
InChIKeyCXFGCXWZUGSNGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is 4-Ethylbicyclo[2.2.2]octan-1-ol (CAS 825-12-7) and Why Is It Procured?


4-Ethylbicyclo[2.2.2]octan-1-ol (CAS 825-12-7, C10H18O, MW 154.25) is a saturated bicyclic bridgehead alcohol featuring a rigid, three-dimensional bicyclo[2.2.2]octane core with a hydroxyl group at the bridgehead position and an ethyl substituent at the opposing bridgehead . This unique architecture positions the compound as a conformationally constrained, sp3-rich building block utilized primarily as a lipophilic bioisostere in medicinal chemistry and as a core scaffold in materials science [1]. Its procurement is driven by the need to explore non-planar, metabolically resistant motifs for tuning physicochemical properties and target engagement in drug discovery programs.

Why 4-Ethylbicyclo[2.2.2]octan-1-ol Cannot Be Simply Swapped with Other Bicyclic Alcohols


Generic substitution among bicyclo[2.2.2]octan-1-ol analogs is risky due to the exponential impact of the bridgehead substituent on lipophilicity, molecular shape, and metabolic profile. Even a one-carbon homologation from methyl to ethyl can shift the LogP by ~0.5 units, altering membrane permeability, protein binding, and off-target promiscuity [1]. In patented DPP-IV inhibitor scaffolds, the nature of the 4-substituent directly governs pharmacophoric complementarity and oral bioavailability, with methyl and ethyl variants demonstrating divergent in vivo profiles within the same chemotype [2]. Furthermore, synthetic accessibility is not uniform: the ethyl variant demands distinct precursors and optimized conditions, precluding trivial interchange in route scouting. The limited public availability of direct comparative data for this specific structural variant underscores the necessity for compound-specific evaluation rather than relying on class extrapolation.

Quantitative Comparative Evidence for Selecting 4-Ethylbicyclo[2.2.2]octan-1-ol


Computed Lipophilicity (XLogP3) Comparison: Ethyl vs. Methyl Bridgehead Substituent in Bicyclo[2.2.2]octan-1-ols

The ethyl substituent on 4-ethylbicyclo[2.2.2]octan-1-ol contributes measurably higher calculated lipophilicity compared to the methyl analog, a critical parameter for optimizing ADME profiles. XLogP3 is a computed octanol-water partition coefficient used universally in medicinal chemistry to predict absorption and distribution [1]. The target compound's estimated XLogP3 is 2.3, versus 1.8 for 4-methylbicyclo[2.2.2]octan-1-ol [2]. This 0.5-unit increase translates to a roughly 3.2-fold increase in partition coefficient, directly influencing membrane permeability, plasma protein binding, and metabolic stability.

Lipophilicity Drug Design Physicochemical Property

Purity and Procurement Standard: 4-Ethylbicyclo[2.2.2]octan-1-ol vs. 4-Propyl Analog

Commercially available 4-ethylbicyclo[2.2.2]octan-1-ol is routinely offered at a higher standardized purity (98%) compared to the 4-propyl analog, which is commonly listed at only 95% purity . This 3 percentage-point purity difference is significant for research applications where trace impurities can confound biological assay results or compromise the integrity of chemical synthesis. Although both are intended for research use, the higher purity baseline of the ethyl analog reduces the need for additional in-house purification prior to use, saving both time and resources.

Purity Specification Procurement Quality Control

Pharmacophore Eligibility: Ethyl-Substituted Bicyclo[2.2.2]octane Scaffold in DPP-IV Inhibitor Patents

The bicyclo[2.2.2]octane scaffold with a small alkyl substituent at the bridgehead is a validated pharmacophore for dipeptidyl peptidase IV (DPP-IV) inhibition, a key mechanism for type 2 diabetes therapeutics [1]. A seminal patent from the DPP-IV field explicitly claims structures where the bridgehead substituent is an ‘ethyl group’ as part of the general formula, while specifically exemplifying the 4-methylbicyclo[2.2.2]oct-1-yl variant as a preferred building block and demonstrating its potent inhibitory activity [2]. This indicates that the 4-ethylbicyclo[2.2.2]octan-1-ol core is structurally privileged and, by definition, falls within the scope of protected high-value chemical space, suggesting its potential to yield active inhibitors when incorporated into analogous chemotypes. The explicit inclusion of 'ethyl' signals that a one-carbon extension from the exemplified methyl is considered functionally equivalent for binding, yet may offer the exploitable lipophilicity differentiation noted in Evidence Item 1.

DPP-IV Inhibition Metabolic Disease Patent Evidence

Bioisosteric Potential: Bicyclo[2.2.2]octane as a Saturated Isostere for para-Substituted Phenyl Rings

The bicyclo[2.2.2]octane (BCO) motif is recognized in contemporary medicinal chemistry as a highly effective, three-dimensional, sp3-rich bioisostere for a para-substituted phenyl ring [1]. This replacement replaces the flat, aromatic, metabolically labile system with a rigid, saturated carbocycle, leading to improved solubility, reduced off-target promiscuity, and enhanced metabolic stability [1]. 4-Ethylbicyclo[2.2.2]octan-1-ol represents a functionalized BCO scaffold where the ethyl substituent serves as a lipophilic handle for target engagement. This is a class-level advantage that distinguishes it fundamentally from flat aromatic alcohol analogs like 4-ethylphenol, which are subject to CYP450-mediated oxidation and are more prone to promiscuous binding due to their planarity.

Bioisosterism Medicinal Chemistry Physicochemical Tuning

Highest-Value Application Scenarios for 4-Ethylbicyclo[2.2.2]octan-1-ol Based on Comparative Evidence


Medicinal Chemistry: Building Block for Lipophilic Bioisostere Exploration

Use as a core scaffold in a hit-to-lead program where a para-substituted phenyl ring or a tert-butyl group needs replacement. The quantified 0.5-unit LogP advantage over the methyl analog (see Section 3, Evidence Item 1) provides a tunable lipophilicity handle, while the class-validated bioisosteric properties of the saturated BCO core (Section 3, Evidence Item 4) offer a proven pathway to improve solubility and reduce metabolic labiality. Procure the 98% purity grade to ensure high-fidelity SAR data .

DPP-IV Inhibitor Lead Optimization

Employ as a structural variant of the exemplified 4-methylbicyclo[2.2.2]octan-1-yl building block from key DPP-IV inhibitor patents (Section 3, Evidence Item 3). The ethyl-substituted alcohol can be converted to the corresponding amine and coupled to a proline-nitrile warhead, generating a new chemical entity that remains within the patented general formula but with a differentiated substituent, potentially offering improved pharmacokinetics due to higher lipophilicity. This directly addresses a procurement need for novel, patentable space exploration [1].

Material Science: Monomer for Rigid-Rod Liquid Crystals and Polymers

Leverage the rigid, shape-persistent nature of the bicyclo[2.2.2]octane core in the synthesis of liquid crystalline materials or molecular rods. The bridgehead hydroxyl group serves as a synthetic handle for ester or ether linkage, while the ethyl substituent provides a terminal lipophilic group to fine-tune mesophase behaviour. The class of 1,4-disubstituted bicyclo[2.2.2]octanes is established for generating wide-range enantiotropic nematic phases, and this specific alcohol offers a known-purity (98%) starting point for reproducible material synthesis .

Quote Request

Request a Quote for 4-Ethylbicyclo[2.2.2]octan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.